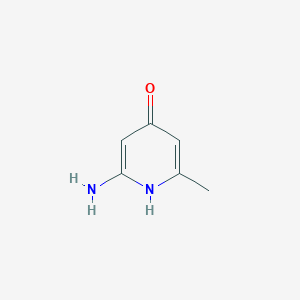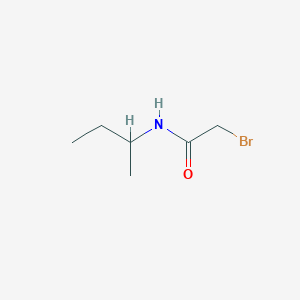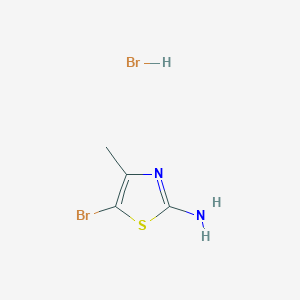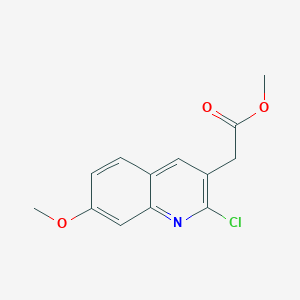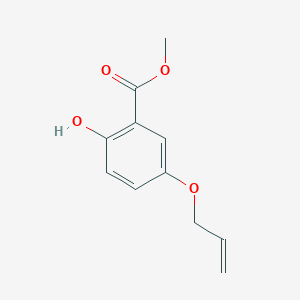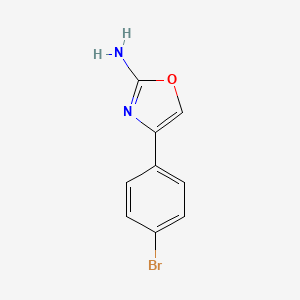
4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE
Vue d'ensemble
Description
“4-(4-Bromophenyl)oxazol-2-amine” is a chemical compound with the CAS Number: 79221-16-2. It has a molecular weight of 239.07 and its IUPAC name is 4-(4-bromophenyl)oxazol-2 (3H)-imine . It’s stored at a temperature of 28 C .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has been an interesting field for a long time due to its increasing importance in the field of medicinal chemistry .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time .Applications De Recherche Scientifique
Ligand Synthesis and Catalysis :
- A study by Doherty et al. (2006) describes the synthesis of a new class of tetradentate bis(amino-oxazoline) using palladium-catalyzed Buchwald−Hartwig aryl amination. This process indicates the potential of 4-(4-Bromophenyl)oxazol-2-amine derivatives in ligand synthesis and their application in catalysis (Doherty et al., 2006).
Organic Synthesis Methodologies :
- Liu et al. (2012) developed a palladium-catalyzed tandem reaction involving bromoalkynes and isocyanides to synthesize 4-amine-benzo[b][1,4]oxazepines. This research highlights the role of bromophenyl oxazoles in complex organic synthesis processes (Liu et al., 2012).
- Nadaf et al. (2019) focused on the synthesis and characterization of derivatives of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, demonstrating the utility of such compounds in organic synthesis and molecular characterization (Nadaf et al., 2019).
Antimicrobial and Antiprotozoal Activities :
- A study by Kaneria et al. (2016) explored the synthesis and characterization of novel triazol derivatives using 4-(4-Bromophenyl)oxazol-2-amine, showing promising antimicrobial activities against various bacteria and fungi (Kaneria et al., 2016).
- Carballo et al. (2017) synthesized 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluated their antiprotozoal activity, highlighting the potential therapeutic applications of these compounds (Carballo et al., 2017).
Materials Science and Sensory Applications :
- Xiang and Cao (2012) synthesized luminescent covalent-organic polymers using tris(4-bromophenyl)amine, demonstrating applications in detecting nitroaromatic explosives and small organic molecules. This indicates the role of bromophenyl oxazoles in the development of advanced materials with sensory applications (Xiang & Cao, 2012).
Mécanisme D'action
Target of Action
4-(4-Bromophenyl)oxazol-2-amine is a derivative of oxazole, a heterocyclic compound that has been studied for its various biological activities Similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Oxazole derivatives have been known to interact with their targets, leading to changes that result in their antimicrobial and anticancer activities . The interaction usually involves the inhibition of certain enzymes or proteins, disrupting the normal functioning of the target cells .
Biochemical Pathways
It is known that oxazole derivatives can affect various pathways, leading to their observed biological effects . For instance, they may block the biosynthesis of certain bacterial lipids, leading to their antimicrobial activity .
Pharmacokinetics
A study on similar compounds revealed promising adme properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.
Result of Action
Similar compounds have shown significant antimicrobial activity against various bacterial and fungal species, and anticancer activity against certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Orientations Futures
Oxazole and its derivatives have gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The current research concentrates on the diverse biological potential of oxazole derivatives . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Analyse Biochimique
Biochemical Properties
4-(4-Bromophenyl)oxazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 4-(4-Bromophenyl)oxazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of 4-(4-Bromophenyl)oxazol-2-amine involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-(4-Bromophenyl)oxazol-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Bromophenyl)oxazol-2-amine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Bromophenyl)oxazol-2-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)oxazol-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s biological activity changes significantly at specific dosage levels. These findings are crucial for determining the safe and effective use of 4-(4-Bromophenyl)oxazol-2-amine in therapeutic applications .
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTSSIRJJMSYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79221-16-2 | |
| Record name | 4-(4-bromophenyl)-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


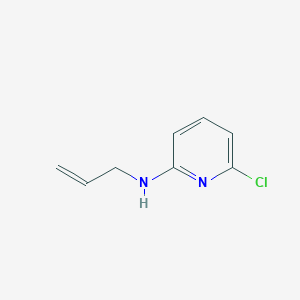
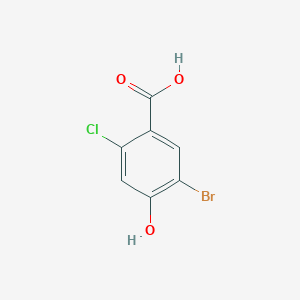


![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3155085.png)



